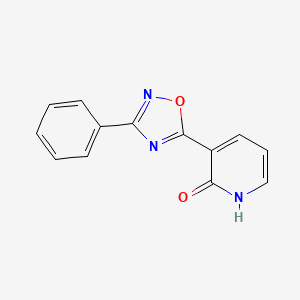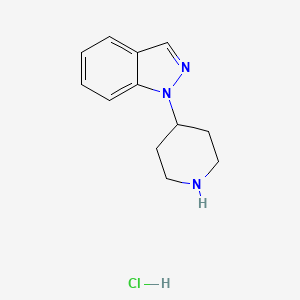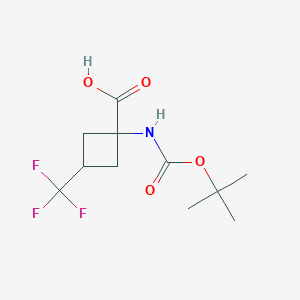
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a cyclobutanecarboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
The synthesis of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
化学反应分析
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amine, leading to the formation of various derivatives.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
科学研究应用
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and materials science research.
作用机制
The mechanism of action of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonylamino)cyclopropanecarboxylic acid: This compound lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
1-(Tert-butoxycarbonylamino)-3-methylcyclobutanecarboxylic acid: The presence of a methyl group instead of a trifluoromethyl group alters its chemical and biological behavior.
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclopropanecarboxylic acid: The smaller cyclopropane ring affects the compound’s steric and electronic properties compared to the cyclobutane ring.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPITRHRQFTXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
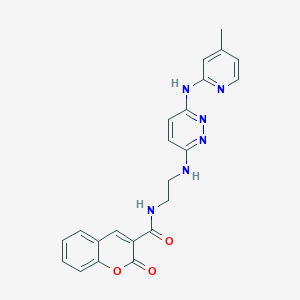
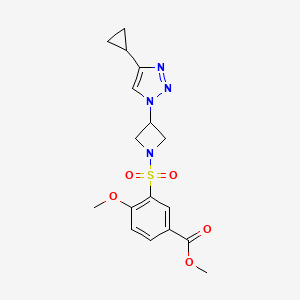
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
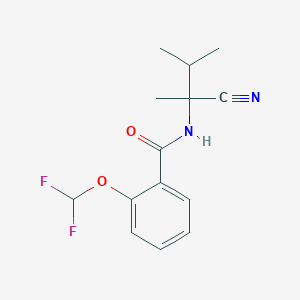
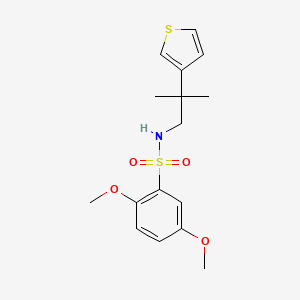
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2794320.png)
![8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2794322.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)
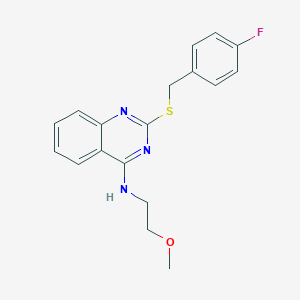
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)
